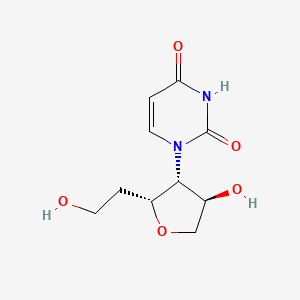
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry due to their potential therapeutic properties, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and selective oxidation or reduction processes. Common reagents used in these reactions include:
- Protecting groups such as silyl ethers or acetals
- Glycosyl donors and acceptors
- Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane)
- Reducing agents such as sodium borohydride or lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like halides, amines, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol involves its incorporation into biological pathways where it can interfere with the normal function of nucleic acids. This may include:
Molecular Targets: DNA polymerase, RNA polymerase
Pathways Involved: Inhibition of viral replication, induction of apoptosis in cancer cells
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Anhydro-3,5-dideoxy-3-(2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol
- 1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-ribo-hexitol
Uniqueness
1,4-Anhydro-3,5-dideoxy-3-(3,4-dihydro-2,4-dioxo-1 (2H)-pyrimidinyl)-D-xylo-hexitol is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H14N2O5 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
1-[(2R,3R,4R)-4-hydroxy-2-(2-hydroxyethyl)oxolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c13-4-2-7-9(6(14)5-17-7)12-3-1-8(15)11-10(12)16/h1,3,6-7,9,13-14H,2,4-5H2,(H,11,15,16)/t6-,7+,9+/m0/s1 |
Clave InChI |
RLKQJFHYLYXAEI-LKEWCRSYSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H](O1)CCO)N2C=CC(=O)NC2=O)O |
SMILES canónico |
C1C(C(C(O1)CCO)N2C=CC(=O)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)
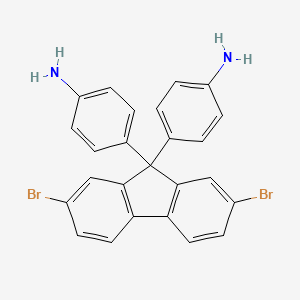
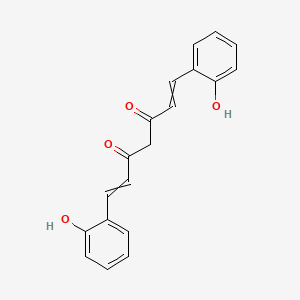
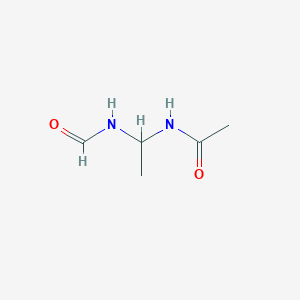
![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
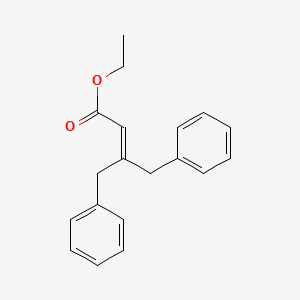
![6,7-Difluoro-3-[2-(4-fluorophenyl)ethyl]quinazolin-4(3H)-one](/img/structure/B12573921.png)
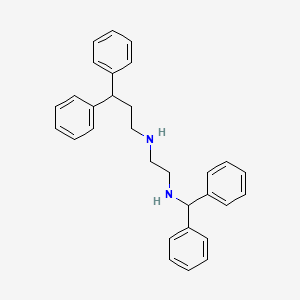
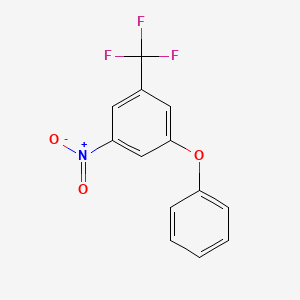

stannane](/img/structure/B12573962.png)

![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)

